molecular formula C16H16FNO2 B5724050 3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No. B5724050
M. Wt: 273.30 g/mol
InChI Key: YTYIJFVMNOCVEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including fluorinated versions, typically involves various strategies such as nucleophilic substitution reactions and palladium-catalyzed oxidative cyclization-methoxycarbonylation processes. For instance, a related compound, (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine, was synthesized using palladium-catalyzed oxidative cyclization-methoxycarbonylation, indicating a method that could be adapted for the synthesis of 3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide (Pancrazzi et al., 2017).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined using X-ray crystallography, providing insights into the crystalline forms and molecular geometry. For example, structural analysis through X-ray diffraction techniques has been applied to closely related compounds to understand their geometric parameters, indicating potential approaches to analyze this compound (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can include nucleophilic substitution and cyclization. The specific reactivity of this compound could be inferred from studies on similar compounds, highlighting their potential to undergo various chemical transformations under different conditions (Awadallah et al., 2021).

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the indole nucleus, a similar structure found in many synthetic drug molecules, binds with high affinity to multiple receptors . This suggests that 3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways and have diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities exhibited by similar indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-20-15-7-5-12(6-8-15)9-10-18-16(19)13-3-2-4-14(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYIJFVMNOCVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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